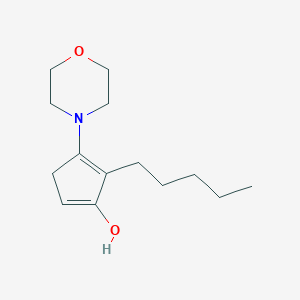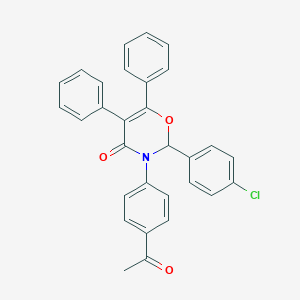
2-(2-furyl)-3,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-furyl)-3,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one is a heterocyclic compound that features a unique structure combining a furan ring, a triphenyl group, and an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-furyl)-3,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one typically involves the reaction of furfural with triphenylamine and an appropriate catalyst under controlled conditions. One common method involves the use of a Lewis acid catalyst, such as aluminum chloride, to facilitate the cyclization reaction. The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can enhance the efficiency of the synthesis. Additionally, purification steps, such as recrystallization or chromatography, are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-furyl)-3,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The oxazine ring can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and solvents.
Major Products
The major products formed from these reactions include furan-2-carboxylic acid derivatives, amine derivatives, and various substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-(2-furyl)-3,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(2-furyl)-3,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific derivative and its target, but common pathways include inhibition of microbial growth or induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Furyl-4-substituted derivatives: These compounds share the furan ring and exhibit similar reactivity patterns.
Triphenylamine derivatives: Compounds with triphenylamine structures have comparable electronic properties and applications.
Oxazine derivatives: Other oxazine compounds have similar ring structures and can undergo analogous chemical reactions.
Uniqueness
2-(2-furyl)-3,5,6-triphenyl-2,3-dihydro-4H-1,3-oxazin-4-one is unique due to the combination of its furan, triphenyl, and oxazine moieties, which confer distinct chemical and physical properties. This unique structure allows for a wide range of applications and reactivity that may not be observed in simpler or less complex analogs.
Propriétés
Formule moléculaire |
C26H19NO3 |
|---|---|
Poids moléculaire |
393.4 g/mol |
Nom IUPAC |
2-(furan-2-yl)-3,5,6-triphenyl-2H-1,3-oxazin-4-one |
InChI |
InChI=1S/C26H19NO3/c28-25-23(19-11-4-1-5-12-19)24(20-13-6-2-7-14-20)30-26(22-17-10-18-29-22)27(25)21-15-8-3-9-16-21/h1-18,26H |
Clé InChI |
QLXALUDZVKJORR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(OC(N(C2=O)C3=CC=CC=C3)C4=CC=CO4)C5=CC=CC=C5 |
SMILES canonique |
C1=CC=C(C=C1)C2=C(OC(N(C2=O)C3=CC=CC=C3)C4=CC=CO4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![{3-(2-Chlorophenyl)-1-[(4-methylphenyl)sulfonyl]-2-aziridinyl}(phenyl)methanone](/img/structure/B312784.png)

![2-{[1-(4-Butylcyclohexyl)ethoxy]carbonyl}benzoic acid](/img/structure/B312786.png)
![2-{[1-(4-Propylcyclohexyl)ethoxy]carbonyl}benzoic acid](/img/structure/B312787.png)
![S-(2-{[(benzyloxy)carbonyl]amino}-1-phenylethyl) ethanethioate](/img/structure/B312788.png)
![7-(2-Chlorophenyl)-4,5-diphenyl-8-thia-2-azatricyclo[7.4.0.02,5]trideca-1(13),9,11-trien-3-one](/img/structure/B312789.png)
![4-methyl-2a-(4-methylphenyl)-2-phenyl-2,2a,3,4-tetrahydro-1H-azeto[2,1-d][1,5]benzothiazepin-1-one](/img/structure/B312790.png)



